molecular formula C9H18F5NO3S B1387899 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate CAS No. 887267-07-4

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

Cat. No.: B1387899
CAS No.: 887267-07-4
M. Wt: 315.3 g/mol
InChI Key: QIUBCQLYIWMRNK-UHFFFAOYSA-M
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Description

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is a chemical compound with the molecular formula C9H18F5NO3S. It is known for its unique properties and applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with triethylamine and trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in drug development and pharmaceutical research.

    Industrial Chemistry: It serves as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to act as a strong electrophile, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethyl trifluoromethanesulfonate: Similar in structure but lacks the triethylammonium group.

    2,2-Difluoroethyl methanesulfonate: Similar but with a methanesulfonate group instead of trifluoromethanesulfonate.

Uniqueness

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is unique due to the presence of both the difluoroethyl and triethylammonium groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUBCQLYIWMRNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Reactant of Route 2
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
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2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Reactant of Route 4
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2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Reactant of Route 5
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

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